Quizartinib Dihydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for acute myeloid leukemia and has 2 investigational indications. This drug has a black box warning from the FDA.

See also: Quizartinib (has active moiety).

Structure

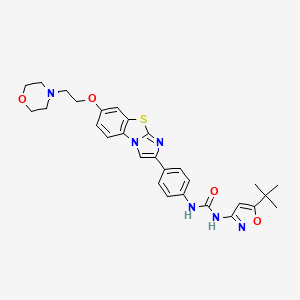

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. |

|---|---|

CAS No. |

1132827-21-4 |

Molecular Formula |

C29H34Cl2N6O4S |

Molecular Weight |

633.6 g/mol |

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;dihydrochloride |

InChI |

InChI=1S/C29H32N6O4S.2ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);2*1H |

InChI Key |

DHYPGRVMIOATAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl |

Appearance |

Yellow to orange solid powder |

Other CAS No. |

950769-58-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not soluble in water. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AC220; AC 220; AC-220; AC010220; AC-010220; AC 010220; AC010220.2HCl; Quizartinib; Quizartinib HCl; Quizartinib dihydrochloride.. |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Quizartinib (AC220): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (ITD) mutations. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of quizartinib. It details the medicinal chemistry efforts that led to its development from a bis-aryl urea lead compound, outlines a comprehensive synthetic route, and presents key quantitative data on its biological activity. Furthermore, this guide includes detailed experimental protocols for relevant assays and visualizes critical signaling pathways and workflows to support further research and development in this area.

Discovery and Lead Optimization

The development of quizartinib originated from a screening effort to identify potent and selective FLT3 inhibitors. Early FLT3 inhibitors often lacked specificity, leading to off-target effects and limiting their therapeutic window. The initial lead compound was a bis-aryl urea derivative, which, while potent, required optimization to enhance its pharmacokinetic properties and water solubility.

Medicinal chemistry efforts focused on modifying the lead structure to improve its drug-like characteristics. This involved the removal of a carboxamide group and the introduction of a morpholinoethoxy group to increase solubility.[1] This structure-activity relationship (SAR) guided optimization led to the identification of AC220, later named quizartinib, which demonstrated superior potency, selectivity, and pharmacokinetic profile compared to the initial lead and other contemporary FLT3 inhibitors.[1]

Chemical Synthesis of Quizartinib

The chemical synthesis of quizartinib (N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][3]benzothiazol-2-yl]phenyl}urea) can be accomplished through a multi-step process. A representative synthetic route is outlined below, based on reported methods.[4][5]

Synthesis Workflow

Caption: Synthetic workflow for quizartinib.

Synthesis of 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][2][3]benzothiazole-2-yl]aniline (Intermediate 9)

-

Step 1: Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine (4) : 4-Nitrophenol is reacted with 4-(2-chloroethyl)morpholine hydrochloride via nucleophilic substitution.[5]

-

Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline (5) : The nitro group of intermediate 4 is reduced to an amine by hydrogenation using a palladium on carbon (Pd/C) catalyst.[5]

-

Step 3: Synthesis of 7-[2-(4-morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][2][3]benzothiazole (8) : Intermediate 5 undergoes a two-step cyclization to form the imidazo[2,1-b][2][3]benzothiazole core.[5]

-

Step 4: Synthesis of Intermediate 9 : The nitro group of intermediate 8 is reduced using iron powder and ammonium chloride to yield the key aniline intermediate 9 .[5]

Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (Intermediate 11)

3-amino-5-t-butyl-isoxazole is treated with phenyl chloroformate to produce the carbamate intermediate 11 .[5]

Final Synthesis of Quizartinib

Intermediate 9 is reacted with intermediate 11 to form the final product, quizartinib, which can then be converted to its dihydrochloride salt.[5] The overall yield reported for this route is approximately 55% based on the initial starting material, 4-nitrophenol.[5]

Mechanism of Action

Quizartinib is a type II tyrosine kinase inhibitor that selectively targets the FLT3 receptor.[6] It binds to the inactive conformation of the FLT3 kinase domain, adjacent to the ATP-binding pocket, thereby preventing the receptor from adopting its active conformation.[4] This inhibition of FLT3 autophosphorylation blocks downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. The suppression of these pathways ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemic cells.

FLT3 Signaling Pathway and Inhibition by Quizartinib

Caption: Quizartinib inhibits FLT3 signaling.

Quantitative Data

The biological activity of quizartinib has been extensively characterized through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition and Cellular Activity of Quizartinib

| Parameter | Value | Cell Line/System | Reference(s) |

| FLT3 Binding Affinity (Kd) | 1.6 nM | Biochemical Assay | [7] |

| FLT3-WT Autophosphorylation IC50 | 4.2 nM | RS4;11 cells | [8] |

| FLT3-ITD Autophosphorylation IC50 | 1.1 nM | MV4-11 cells | [8] |

| MV4-11 Cell Proliferation IC50 | 0.56 nM | MV4-11 (FLT3-ITD) | [9] |

| MOLM-13 Cell Proliferation IC50 | 0.62 nM | MOLM-13 (FLT3-ITD) | [10] |

| MOLM-14 Cell Proliferation IC50 | 0.38 nM | MOLM-14 (FLT3-ITD) | [10] |

Table 2: Kinase Selectivity of Quizartinib

| Kinase | Kd (nM) | Reference(s) |

| FLT3 | 1.6 | [7] |

| KIT | <10 | [11] |

| PDGFRα | >10-fold selective vs FLT3 | [8] |

| PDGFRβ | >10-fold selective vs FLT3 | [8] |

| RET | >10-fold selective vs FLT3 | [8] |

| CSF-1R | >10-fold selective vs FLT3 | [8] |

Table 3: Clinical Trial Efficacy Data (QuANTUM-First Trial)

| Endpoint | Quizartinib + Chemo | Placebo + Chemo | HR (95% CI) | p-value | Reference(s) |

| Median Overall Survival | 31.9 months | 15.1 months | 0.78 (0.62-0.98) | 0.032 | [12] |

| Complete Remission (CR) Rate | 55% | 55% | - | - | |

| Median Duration of CR | 38.6 months | 12.4 months | - | - |

Experimental Protocols

FLT3 Kinase Inhibition Assay (FLT3 Autophosphorylation)

Objective: To determine the in vitro potency of quizartinib in inhibiting FLT3 autophosphorylation in a cellular context.

Materials:

-

FLT3-expressing leukemia cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for FLT3-WT)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Quizartinib stock solution (in DMSO)

-

FLT3 ligand (for FLT3-WT stimulation)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-FLT3, anti-total-FLT3

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture FLT3-expressing cells to the desired density.

-

For ligand-induced phosphorylation, serum-starve cells (e.g., 0.5% FBS overnight).

-

Treat cells with a serial dilution of quizartinib for a specified time (e.g., 2 hours).

-

For FLT3-WT cells, stimulate with FLT3 ligand (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before lysis.

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

-

Western Blotting:

-

Determine protein concentration of lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary antibodies against phospho-FLT3 and total FLT3.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify band intensities and normalize phospho-FLT3 signal to total FLT3.

-

Plot the percentage of inhibition against quizartinib concentration and determine the IC50 value.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To measure the effect of quizartinib on the viability of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13, MOLM-14)

-

Cell culture medium

-

Quizartinib stock solution (in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

-

Compound Treatment:

-

Add serial dilutions of quizartinib to the wells. Include a DMSO-only control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

-

Assay Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Normalize the data to the DMSO control (100% viability).

-

Plot the percentage of viability against quizartinib concentration and determine the IC50 value.

-

Conclusion

Quizartinib (AC220) represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its discovery through a focused medicinal chemistry effort resulted in a highly potent and selective FLT3 inhibitor with favorable pharmacokinetic properties. The chemical synthesis of quizartinib is a multi-step process that has been optimized for efficiency. Its mechanism of action, involving the inhibition of FLT3 autophosphorylation and downstream signaling, is well-characterized. The quantitative data from preclinical and clinical studies underscore its efficacy. This technical guide provides a comprehensive resource for researchers in the field of oncology and drug development, offering detailed insights into the science behind quizartinib and practical protocols for its further investigation.

References

- 1. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]

- 3. ch.promega.com [ch.promega.com]

- 4. Synthesis of Quizartinib [cjph.com.cn]

- 5. m.youtube.com [m.youtube.com]

- 6. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. researchgate.net [researchgate.net]

- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Quizartinib: A Deep Dive into a Potent FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive.[1] Its discovery and development represent a significant advancement in targeted cancer therapy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of quizartinib, detailing the molecular interactions, experimental methodologies, and signaling pathways that underpin its therapeutic efficacy.

Core Structure and Mechanism of Action

Quizartinib is a type II kinase inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain.[2][3] This binding mode prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent autophosphorylation. The core chemical structure of quizartinib is an imidazo[2,1-b][4][5]benzothiazole scaffold.[6] This heterocyclic system, coupled with a diaryl urea moiety, is crucial for its high-affinity binding to the FLT3 kinase.[3]

The inhibition of FLT3 autophosphorylation by quizartinib disrupts downstream signaling pathways critical for cell survival and proliferation, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[7] This ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activities of quizartinib and its major active metabolite, AC886, against FLT3 and other kinases. The data highlights the high potency and selectivity of quizartinib for its primary target.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Quizartinib (AC220) | FLT3-ITD | Cell-based (MV4-11) | 0.40 - 1.1 | [8][9] |

| Quizartinib (AC220) | FLT3 (Wild-Type) | Cell-based (RS4;11) | 4.2 | [8] |

| AC886 (Metabolite) | FLT3-ITD | Cell-based (MV4-11) | 0.21 | [9] |

| AC886 (Metabolite) | FLT3 (Wild-Type) | Cell-based | - | - |

| Compound | Target | Assay Type | Kd (nM) | Reference |

| Quizartinib (AC220) | FLT3 | Binding Assay | 1.6 - 3.3 | [2][3] |

| AC886 (Metabolite) | FLT3 | Binding Assay | 1.1 | [3] |

| Quizartinib (AC220) | KIT | Binding Assay | <10 | [9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. Below are protocols for key assays used in the characterization of quizartinib and its analogs.

FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of an inhibitor to the FLT3 kinase.

Materials:

-

FLT3 Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test Compound (e.g., Quizartinib)

-

Kinase Buffer A

-

384-well plate

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer A to a 3X final concentration.

-

Kinase/Antibody Mixture: Prepare a solution containing FLT3 kinase and Eu-anti-Tag antibody in Kinase Buffer A at 3X the final desired concentration.

-

Tracer Solution: Prepare the Kinase Tracer at a 3X final concentration in Kinase Buffer A.

-

Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture.

-

Initiation: Add 5 µL of the tracer solution to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor) and plot against the compound concentration to determine the IC50 value.[5]

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

AML cell line (e.g., MV4-11)

-

Cell culture medium

-

Test Compound (e.g., Quizartinib)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding: Seed the AML cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.[2][4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of quizartinib's SAR.

Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.

Caption: Quizartinib Drug Discovery and Development Workflow.

Conclusion

The development of quizartinib is a testament to the power of structure-based drug design and a deep understanding of kinase biology. Its high potency and selectivity for FLT3 are a direct result of meticulous SAR studies that optimized the interactions between the drug and its target. The methodologies and data presented in this guide provide a framework for researchers in the field of kinase inhibitor discovery and development, highlighting the critical interplay between chemical structure, biological activity, and clinical efficacy. Further research into overcoming resistance mechanisms will continue to refine the therapeutic application of quizartinib and inform the design of next-generation FLT3 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

The Early Preclinical Development of Quizartinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib (formerly AC220) is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated significant clinical activity in patients with acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations, a patient population with a historically poor prognosis. This technical guide provides an in-depth overview of the critical preclinical studies that underpinned the clinical development of quizartinib, focusing on its mechanism of action, key in vitro and in vivo data, and the experimental methodologies employed.

Mechanism of Action

Quizartinib is a type II tyrosine kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase.[1] This binding occurs in the juxtamembrane region, which is adjacent to the ATP-binding pocket, thereby preventing the kinase from adopting its active state and inhibiting autophosphorylation.[2][3] This targeted inhibition effectively blocks the downstream signaling cascades that are constitutively activated by FLT3-ITD mutations, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, ultimately leading to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[3][4]

A significant contributor to the in vivo activity of quizartinib is its major active metabolite, AC886.[5][6] Preclinical studies have shown that AC886 is formed through cytochrome P450 3A (CYP3A)-mediated metabolism and exhibits potency and selectivity for FLT3 similar to that of the parent compound.[4][5]

Quantitative Preclinical Data

The preclinical efficacy of quizartinib and its active metabolite, AC886, has been rigorously quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these foundational experiments.

Table 1: In Vitro Kinase Binding Affinity and Inhibitory Activity

| Compound | Target | Assay Type | Value | Unit | Reference(s) |

| Quizartinib | FLT3 | Binding Affinity (Kd) | 1.6 - 3.3 | nM | [3][7] |

| AC886 | FLT3 | Binding Affinity (Kd) | 1.1 | nM | [3] |

| Quizartinib | FLT3 (Wild-Type) | Autophosphorylation IC50 (MV4-11 cells) | 4.2 | nM | [7] |

| Quizartinib | FLT3-ITD | Autophosphorylation IC50 (MV4-11 cells) | 1.1 | nM | [7] |

| Quizartinib | FLT3 | Phosphorylation IC50 (MV4-11 cells) | 0.50 | nM | [8][9] |

| AC886 | FLT3 | Phosphorylation IC50 (MV4-11 cells) | 0.18 | nM | [8][9] |

Table 2: In Vitro Anti-proliferative Activity in FLT3-ITD+ AML Cell Lines

| Cell Line | Compound | IC50 | Unit | Reference(s) |

| MV4-11 | Quizartinib | 0.40 | nM | [3] |

| MV4-11 | AC886 | 0.21 | nM | [10] |

| MOLM-13 | Quizartinib | 0.89 | nM | [3] |

| MOLM-13 | AC886 | 0.36 | nM | [10] |

| MOLM-14 | Quizartinib | 0.73 | nM | [3] |

| MOLM-14 | AC886 | 0.23 | nM | [10] |

Table 3: In Vivo Antitumor Efficacy in AML Xenograft Models

| Model | Compound | Dose Range | Efficacy Metric | Value | Unit | Reference(s) |

| MV4-11 Xenograft (NOD/SCID mice) | Quizartinib | 0.3 - 10 | EC90 | 0.73 | mg/kg | [5][8] |

| MV4-11 Xenograft (NOD/SCID mice) | AC886 | 0.3 - 10 | EC90 | 0.92 | mg/kg | [5][8] |

| FLT3-ITD+ Xenograft | Quizartinib | ≥1 | Tumor Regression | - | - | [6][8] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. This section outlines the core experimental protocols used in the early evaluation of quizartinib.

Kinase Selectivity Profiling (KINOMEscan™)

The kinase selectivity of quizartinib was assessed using the KINOMEscan™ platform (DiscoverX), a competitive binding assay.

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.

-

Protocol Outline:

-

Quizartinib was prepared at a specified concentration and incubated with the kinase-phage constructs.

-

The mixture was then added to wells containing the immobilized ligand.

-

After an incubation period to allow for binding competition, the wells were washed to remove unbound components.

-

The amount of DNA-tagged kinase remaining bound to the immobilized ligand was quantified by qPCR.

-

Results were typically expressed as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. Dissociation constants (Kd) were calculated from these binding competition data.[6]

Cell Viability and Proliferation Assays

The anti-proliferative effects of quizartinib on AML cell lines were primarily determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Assay Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luciferase reaction generates a luminescent signal that is proportional to the amount of ATP present.[11]

-

Protocol Outline:

-

Cell Culture: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[12]

-

Cell Seeding: Cells were seeded into opaque-walled 96-well plates at a predetermined density.

-

Compound Treatment: Cells were treated with a range of concentrations of quizartinib or AC886 (typically from 0.153 to 10,000 nM) and incubated for a specified period (e.g., 3 days).[8]

-

Assay Procedure:

-

The plates were equilibrated to room temperature.[13]

-

A volume of CellTiter-Glo® Reagent equal to the culture medium volume was added to each well.[13]

-

The contents were mixed on an orbital shaker to induce cell lysis.[13]

-

After a brief incubation to stabilize the luminescent signal, the luminescence was read using a plate luminometer.[13]

-

-

Data Analysis: The luminescent signal was used to calculate the percentage of viable cells relative to a vehicle-treated control. IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for FLT3 and Downstream Signaling

Western blotting was employed to assess the inhibitory effect of quizartinib on the phosphorylation of FLT3 and its downstream signaling proteins.

-

Protocol Outline:

-

Cell Treatment: AML cells (e.g., MV4-11, MOLM-14) were treated with various concentrations of quizartinib, AC886, or a DMSO control for a specified duration (e.g., 2 hours).[8]

-

Cell Lysis: Cells were harvested, washed, and lysed in a buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: The protein concentration of the cell lysates was determined using a standard protein assay (e.g., BCA assay).

-

Immunoprecipitation (for p-FLT3): For enhanced detection of phosphorylated FLT3, immunoprecipitation was performed using an anti-FLT3 antibody.[9]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, AKT, and ERK1/2.[8][14]

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

In Vivo Xenograft Studies

The antitumor activity of quizartinib in a living organism was evaluated using mouse xenograft models.

-

Protocol Outline:

-

Animal Model: Immunocompromised mice, such as NOD/SCID or NSG mice, were used to prevent rejection of the human tumor cells.[5][8][12]

-

Cell Implantation: Human AML cells (e.g., MV4-11 or MOLM-13) were injected either subcutaneously into the flank or intravenously via the tail vein.[5][12]

-

Tumor Growth and Monitoring: For subcutaneous models, tumor volume was monitored regularly using caliper measurements and calculated using a standard formula (e.g., (length x width²) / 2). For intravenous models, disease progression was monitored by assessing animal health and, in some cases, through bioluminescence imaging.[15]

-

Drug Administration: Once tumors were established or leukemia was engrafted, mice were randomized into treatment and control groups. Quizartinib, AC886, or a vehicle control was administered orally, typically once daily, at specified doses (e.g., 0.3 to 10 mg/kg).[5][8]

-

Efficacy Endpoints: The primary efficacy endpoints included tumor growth inhibition, reduction in tumor burden, and prolongation of survival. Animal body weight was also monitored as a measure of toxicity.[5][8]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples were collected at various time points after drug administration to determine the concentrations of quizartinib and AC886. Tumor tissue could also be collected to assess the inhibition of FLT3 phosphorylation in vivo.

-

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the FLT3 signaling pathway, a typical experimental workflow for in vitro screening, and the logical progression of quizartinib's early preclinical development.

Caption: FLT3-ITD signaling pathway and the inhibitory action of quizartinib.

Caption: Workflow for in vitro cell viability screening of quizartinib.

Caption: Logical flow of early preclinical development for quizartinib.

Conclusion

The early preclinical development of quizartinib was characterized by a systematic and rigorous evaluation of its potency, selectivity, and mechanism of action. The in vitro studies conclusively demonstrated its nanomolar efficacy against FLT3-ITD positive AML cells, which was further validated by significant antitumor activity in in vivo xenograft models. These foundational studies, employing the detailed experimental protocols outlined in this guide, provided a strong rationale for the clinical investigation of quizartinib and ultimately led to its approval as a targeted therapy for a patient population with a critical unmet medical need. The data and methodologies presented herein serve as a comprehensive resource for researchers in the field of targeted cancer therapy and drug development.

References

- 1. CDC25A governs proliferation and differentiation of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Food on the Pharmacokinetics of Quizartinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3‐internal‐tandem‐duplication‐positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 12. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ch.promega.com [ch.promega.com]

- 14. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]

Methodological & Application

Application Notes and Protocols: Assessing Cell Viability in AML Cell Lines with Quizartinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell viability assays with quizartinib, a potent and selective second-generation FLT3 inhibitor, in Acute Myeloid Leukemia (AML) cell lines. The provided protocols and data are intended to facilitate the assessment of quizartinib's anti-leukemic activity and to serve as a foundational method for further preclinical investigations.

Introduction

Quizartinib is an FDA-approved therapeutic agent for relapsed/refractory AML harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.[1][2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells.[3] Quizartinib effectively inhibits FLT3 kinase activity by binding to the ATP-binding site of the receptor, thereby blocking downstream signaling pathways crucial for cell growth and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3][4] This inhibition ultimately leads to apoptosis (programmed cell death) in FLT3-ITD positive AML cells.[1][3][4] The assessment of cell viability is a critical step in evaluating the efficacy of targeted therapies like quizartinib.

Data Presentation: In Vitro Inhibitory Activity of Quizartinib

The following table summarizes the 50% inhibitory concentration (IC50) values of quizartinib in various FLT3-ITD positive AML cell lines, demonstrating its potent anti-leukemic activity at nanomolar concentrations.

| AML Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 0.40 | [5] |

| MOLM-13 | FLT3-ITD | 0.89 | [5] |

| MOLM-14 | FLT3-ITD | 0.73 | [5] |

| MOLM-13 | FLT3-ITD | 0.62 ± 0.03 | [6] |

| MOLM-14 | FLT3-ITD | 0.38 ± 0.06 | [6] |

| MV4-11 | FLT3-ITD | 0.31 ± 0.05 | [6] |

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of FLT3 and the mechanism of action of quizartinib. In AML cells with FLT3-ITD mutations, the receptor is constitutively active, leading to the activation of downstream pro-survival pathways. Quizartinib inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals.

Caption: FLT3 signaling pathway and quizartinib's mechanism of action.

Experimental Protocols

This section provides detailed protocols for two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays are suitable for determining the cytotoxic and cytostatic effects of quizartinib on AML cell lines cultured in suspension.

Experimental Workflow

The general workflow for assessing the effect of quizartinib on AML cell viability is depicted below.

Caption: General experimental workflow for cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Quizartinib stock solution (in DMSO)

-

96-well flat-bottom sterile culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture AML cells to a logarithmic growth phase.

-

Determine cell density and viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.[8]

-

-

Drug Treatment:

-

Prepare serial dilutions of quizartinib in complete culture medium. It is recommended to start with a high concentration (e.g., 1000 nM) and perform 1:3 or 1:10 serial dilutions.

-

Add 100 µL of the diluted quizartinib solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.

-

Carefully aspirate the supernatant without disturbing the pellet.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each quizartinib concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the quizartinib concentration and determine the IC50 value using non-linear regression analysis.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[9][10] The luminescent signal is proportional to the amount of ATP present.[11]

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium

-

Quizartinib stock solution (in DMSO)

-

Opaque-walled 96-well sterile culture plates[12]

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay, seeding cells in an opaque-walled 96-well plate.

-

-

Drug Treatment:

-

Follow the same drug treatment protocol as for the MTT assay.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9][12][13]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][12][13]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12][13]

-

-

Data Acquisition:

-

Record the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each quizartinib concentration relative to the vehicle control (after subtracting the background luminescence from wells with medium only).

-

Plot the data and determine the IC50 value as described for the MTT assay.

-

Conclusion

The protocols and data presented provide a robust framework for assessing the in vitro efficacy of quizartinib in AML cell lines. The potent, low nanomolar IC50 values highlight the on-target activity of quizartinib in FLT3-ITD positive AML. These assays are fundamental tools for preclinical drug development and for investigating mechanisms of sensitivity and resistance to FLT3 inhibitors. Careful execution of these protocols will yield reliable and reproducible data, contributing to a better understanding of quizartinib's therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Quizartinib for the treatment of acute myeloid leukaemia [clinicaltrialsarena.com]

- 3. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 4. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. ch.promega.com [ch.promega.com]

- 10. promega.com [promega.com]

- 11. ulab360.com [ulab360.com]

- 12. OUH - Protocols [ous-research.no]

- 13. scribd.com [scribd.com]

Application Notes and Protocols for Western Blot Analysis of FLT3 Phosphorylation Following Quizartinib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, by analyzing the phosphorylation status of FLT3 in cancer cells. The following protocols and data are intended to aid in the preclinical evaluation of quizartinib and other FLT3 inhibitors.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing to the pathogenesis of acute myeloid leukemia (AML).[1][2] Quizartinib is a second-generation, highly potent, and selective type II FLT3 inhibitor that binds to the inactive conformation of FLT3, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] This inhibition of FLT3 signaling ultimately leads to apoptosis and reduced proliferation of FLT3-ITD-positive leukemic cells.[1][3] Western blotting is a fundamental technique to directly measure the inhibition of FLT3 phosphorylation and thereby the activity of quizartinib.

Key Signaling Pathway

Quizartinib treatment inhibits the autophosphorylation of the FLT3 receptor, which in turn blocks the activation of downstream pro-survival and proliferative signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, as well as the STAT5 signaling molecule.[1][4]

Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.

Experimental Workflow

The general workflow for analyzing FLT3 phosphorylation by Western blot involves treating FLT3-ITD positive cells with quizartinib, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect total and phosphorylated FLT3.

Caption: Experimental workflow for Western blot analysis of FLT3 phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effect of quizartinib on FLT3 phosphorylation and cell viability in FLT3-ITD positive AML cell lines.

Table 1: Inhibition of FLT3 Phosphorylation by Quizartinib

| Cell Line | IC₅₀ (nM) for p-FLT3 Inhibition | Reference |

| MV4-11 | 0.50 | [4][5] |

| MOLM-14 | ~1-2 | [6] |

| Primary FLT3/ITD AML Blasts | ~1-2 | [6] |

Table 2: Inhibition of Cell Viability by Quizartinib

| Cell Line | IC₅₀ (nM) for Cell Viability | Reference |

| MV4-11 | <1 | [4] |

| MOLM-13 | <1 | [4] |

| MOLM-14 | <1 | [4] |

Detailed Experimental Protocols

1. Cell Culture and Quizartinib Treatment

-

Cell Lines: MV4-11 or MOLM-14 human AML cell lines, which harbor the FLT3-ITD mutation, are commonly used.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Quizartinib Preparation: Prepare a stock solution of quizartinib in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations.

-

Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of quizartinib (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 2 to 24 hours).[4][5]

2. Cell Lysis and Protein Quantification

-

Lysis Buffer: Use a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation.

-

Procedure:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method to ensure equal protein loading for subsequent steps.

3. SDS-PAGE and Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

5. Data Analysis

-

Densitometry: Quantify the intensity of the protein bands corresponding to p-FLT3 and total FLT3 using image analysis software (e.g., ImageJ).

-

Normalization: Normalize the p-FLT3 signal to the total FLT3 signal for each sample to determine the relative level of FLT3 phosphorylation. Further normalization to the loading control can also be performed. The results can then be expressed as a percentage of the vehicle-treated control.

References

- 1. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 2. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Quizartinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It has demonstrated significant clinical activity in patients with acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis.[2][3] The primary mechanism of action of quizartinib involves the inhibition of FLT3 kinase activity, which disrupts downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to apoptosis, or programmed cell death, in FLT3-activated leukemia cells.[1][3]

This document provides detailed application notes and protocols for the analysis of quizartinib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: Quizartinib-Induced Apoptosis

Quizartinib binds to the ATP-binding pocket of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation.[1] This blockade disrupts key downstream signaling cascades, including the STAT5, Ras/MAPK, and PI3K/Akt pathways, which are critical for the survival and proliferation of leukemic cells.[1] The inhibition of these pro-survival signals ultimately triggers the intrinsic apoptotic pathway.

Quantitative Analysis of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

Data Summary Tables

The following tables summarize the dose-dependent effects of quizartinib on apoptosis in various cell lines as determined by flow cytometry.

Table 1: Effect of Quizartinib on Apoptosis in FLT3-ITD Positive AML Cell Lines

| Cell Line | Quizartinib Concentration (nM) | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |

| MOLM-13 | 2 | 48 hours | Synergistic increase with milademetan | [1][4] |

| MOLM-14 | 2 | 48 hours | Synergistic increase with milademetan | [1][4] |

| MV-4-11 | 2 | 48 hours | Synergistic increase with milademetan | [1][4] |

| MV4-11 | 3 | 48 hours | Increased apoptosis | [5] |

Table 2: Dose-Dependent Induction of Apoptosis by Quizartinib in H9c2 Cells

| Treatment | % Viable Cells | % Annexin V+/PI+ Cells |

| DMSO (Control) | ~95% | ~2% |

| Quizartinib (2 µM) | ~90% | ~4% |

| Quizartinib (20 µM) | ~75% | ~8% |

Data in Table 2 are estimations derived from graphical representations in the cited literature and represent approximate values.[6][7]

Table 3: IC50 Values of Quizartinib in Leukemia Cell Lines

| Cell Line | FLT3 Status | IC50 (nM) |

| MOLM-13 | FLT3-ITD | Not specified |

| MV4-11 | FLT3-ITD | Not specified |

While specific IC50 values for apoptosis were not explicitly tabled in the provided search results, quizartinib is known to have IC50 values in the low nanomolar range for inhibiting FLT3 phosphorylation and cell viability in FLT3-ITD positive cell lines.[1]

Experimental Protocols

Protocol 1: Induction of Apoptosis with Quizartinib

This protocol describes the treatment of leukemia cell lines with quizartinib to induce apoptosis prior to flow cytometry analysis.

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV-4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Quizartinib (AC220) stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

6-well or 12-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the leukemia cells at a density of 0.5 x 10^6 cells/mL in the tissue culture plates.

-

Prepare serial dilutions of quizartinib in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest quizartinib concentration.

-

Add the diluted quizartinib or vehicle control to the corresponding wells.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, proceed to the Annexin V/PI staining protocol.

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol outlines the steps for staining quizartinib-treated cells for apoptosis analysis.

Materials:

-

Quizartinib-treated and control cells

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V Binding Buffer (1X)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Harvest the cells from the culture plates, including any floating cells, and transfer them to flow cytometry tubes.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Add 5 µL of PI staining solution to each tube immediately before analysis.

-

Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis:

-

Acquire data using a flow cytometer equipped with appropriate lasers and filters for FITC (for Annexin V) and PI.

-

Gate on the cell population of interest based on forward and side scatter properties to exclude debris.

-

Create a quadrant plot of FITC-Annexin V (x-axis) versus PI (y-axis).

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis assays)

-

References

- 1. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient exposure to quizartinib mediates sustained inhibition of FLT3 signaling while specifically inducing apoptosis in FLT3-activated leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to quizartinib via STAT5-and hypoxia-dependent upregulation of AXL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Quizartinib-Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has shown significant efficacy in patients with FLT3-mutated acute myeloid leukemia (AML). However, the development of resistance remains a major clinical challenge, limiting the long-term effectiveness of this targeted therapy. Understanding the mechanisms underlying quizartinib resistance is crucial for the development of novel therapeutic strategies to overcome it. The generation of quizartinib-resistant cell lines in vitro provides an invaluable tool for studying these mechanisms and for screening new therapeutic agents.

This document provides detailed protocols for the development and characterization of quizartinib-resistant cell lines. The primary method described is the continuous dose-escalation method, which mimics the gradual development of resistance observed in clinical settings.

Mechanisms of Quizartinib Resistance

Resistance to quizartinib can be broadly categorized into on-target and off-target mechanisms.

-

On-target resistance typically involves the acquisition of secondary point mutations within the FLT3 kinase domain (KD), most commonly at the activation loop (e.g., D835Y) or the gatekeeper residue (F691L).[1][2][3] These mutations can prevent quizartinib, a type II inhibitor, from binding to its target, thereby restoring FLT3 signaling.

-

Off-target resistance occurs through the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[2] Common mechanisms include the upregulation of other receptor tyrosine kinases such as AXL or the activation of downstream signaling cascades like the RAS/MAPK pathway.[4][5][6]

-

Microenvironment-mediated resistance can also play a role, where factors secreted by bone marrow stromal cells, such as fibroblast growth factor 2 (FGF2), can promote the survival of AML cells in the presence of quizartinib.[2][6]

It is important to note that in clinical settings, resistance is often polyclonal, with multiple resistance mechanisms emerging within the same patient.[1]

Experimental Protocols

Protocol 1: Development of Quizartinib-Resistant Cell Lines by Dose Escalation

This protocol details the generation of quizartinib-resistant cell lines using a stepwise increase in drug concentration.[7][8][9]

Materials:

-

Parental AML cell line (e.g., MOLM-13, MV4-11, both harboring FLT3-ITD mutations)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Quizartinib (AC220)

-

Dimethyl sulfoxide (DMSO)

-

Cell counting solution (e.g., Trypan Blue)

-

Cell viability assay kit (e.g., MTS or CCK-8)

-

Sterile cell culture flasks, plates, and pipettes

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Determine the IC50 of the Parental Cell Line:

-

Seed the parental cells in a 96-well plate at a density of 2 x 10^5 cells/mL.[10]

-

Treat the cells with a range of quizartinib concentrations (e.g., 0.1 nM to 1000 nM) for 72 hours.

-

Determine cell viability using an MTS or CCK-8 assay.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

-

Initiate Resistance Development:

-

Dose Escalation:

-

Once the cells have adapted to the initial drug concentration and resumed a stable growth rate (as observed by cell density and morphology), increase the quizartinib concentration by 1.5 to 2-fold.[7]

-

Monitor the cells closely for signs of recovery. This may take several passages.

-

If a majority of cells die after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller dose increment (e.g., 1.2-fold).[7]

-

Repeat this stepwise increase in quizartinib concentration. The entire process can take several months.

-

-

Cryopreservation:

-

Confirmation of Resistance:

-

Once the cells can proliferate in a significantly higher concentration of quizartinib (e.g., >100 nM), confirm the degree of resistance by re-evaluating the IC50 as described in step 1.

-

A resistant cell line is generally considered established when its IC50 is at least 3-5 times higher than that of the parental cell line.[7][11]

-

Data Presentation:

| Cell Line | Passage Number | Quizartinib Concentration (nM) | IC50 (nM) | Resistance Index (RI) |

| Parental | 0 | 0 | 1.5 | 1.0 |

| Resistant Clone 1 | 10 | 5 | 7.8 | 5.2 |

| Resistant Clone 1 | 20 | 20 | 45.2 | 30.1 |

| Resistant Clone 1 | 30 | 100 | 155.6 | 103.7 |

Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.

Protocol 2: Characterization of Quizartinib-Resistant Cell Lines

1. Molecular Characterization: FLT3 Kinase Domain Sequencing

-

Objective: To identify secondary mutations in the FLT3 gene that may confer resistance.

-

Methodology:

-

Isolate genomic DNA from both parental and resistant cell lines.

-

Amplify the FLT3 kinase domain using polymerase chain reaction (PCR).

-

Sequence the PCR products using Sanger sequencing.

-

Compare the sequences of the resistant and parental cells to identify any acquired mutations.

-

2. Cellular Characterization: Western Blot Analysis of Signaling Pathways

-

Objective: To investigate the activation status of key signaling pathways downstream of FLT3 and potential bypass pathways.

-

Methodology:

-

Lyse parental and resistant cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK).

-

Incubate with a secondary antibody and visualize the protein bands.

-

3. Functional Characterization: Cell Cycle Analysis

-

Objective: To determine if quizartinib resistance is associated with alterations in the cell cycle.

-

Methodology:

Visualization of Workflows and Pathways

References

- 1. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]

- 9. Cell Culture Academy [procellsystem.com]

- 10. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

protocols for dissolving and storing quizartinib dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of quizartinib dihydrochloride, a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reliable experimental outcomes.

Product Information

| Property | Value |

| Chemical Name | N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazol-2-yl)phenyl)urea dihydrochloride |

| Synonyms | AC220 dihydrochloride |

| Molecular Formula | C₂₉H₃₂N₆O₄S · 2HCl |

| Molecular Weight | 633.59 g/mol |

| Physical Appearance | Crystalline solid |

Solubility Data

This compound exhibits solubility in various organic solvents. It is sparingly soluble in aqueous buffers. For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.

| Solvent | Solubility | Reference |

| DMSO | ≥ 33.33 mg/mL (≥ 52.60 mM) | [1] |

| 42 mg/mL (74.91 mM) | [2] | |

| 56.07 mg/mL (100 mM) | ||

| 100 mg/mL (178.35 mM) | [3] | |

| DMF | ~50 mg/mL | [4] |

| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [2] |

| ~0.25 mg/mL | [4] | |

| Water | Not soluble | [5] |

| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [4] |

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO.[3] Sonication may be required to fully dissolve the compound.[2] For some preparations in DMSO, adjusting the pH to 12 with 1 M NaOH may be necessary to achieve higher concentrations.[1]

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and activity.

| Form | Storage Temperature | Stability | Special Conditions |

| Solid (Powder) | -20°C | ≥ 3 years | Store in a dry, dark place.[5] |

| Room Temperature | Stable | Store in a light-resistant tight container.[6][7] | |

| In Solvent (-80°C) | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| In Solvent (-20°C) | -20°C | 1-6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Solution | 2-8°C | ≤ 1 day | Not recommended for long-term storage.[4] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Calculate the required mass:

-

Molecular Weight (MW) of this compound = 633.59 g/mol

-

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 633.59 g/mol = 0.0063359 g

-

Mass (mg) = 6.34 mg

-

-

-

Weigh the compound: Carefully weigh out 6.34 mg of this compound powder and transfer it to a sterile conical tube.

-

Add solvent: Add 1 mL of anhydrous DMSO to the tube.

-

Dissolve the compound:

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Determine the final desired concentration: For example, if the final desired concentration in the cell culture well is 10 nM.

-

Perform serial dilutions: It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.

-

Intermediate Dilution: Dilute the 10 mM stock solution in cell culture medium. For example, to make a 10 µM intermediate solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium (1:1000 dilution).

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the final concentration. For example, to achieve a 10 nM final concentration in a 1 mL well volume, add 1 µL of the 10 µM intermediate solution.

-

-

DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

Signaling Pathway and Experimental Workflow

Quizartinib is a potent inhibitor of the FLT3 receptor tyrosine kinase. Its mechanism of action involves blocking the autophosphorylation of FLT3, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, particularly in acute myeloid leukemia (AML) with FLT3-ITD mutations.

Caption: Quizartinib inhibits FLT3 signaling.

The following diagram illustrates a general workflow for dissolving and storing this compound for experimental use.

Caption: Workflow for Quizartinib Preparation.

Safety Precautions

This compound is a hazardous substance and should be handled with care.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Handle in a well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[7]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[6][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quizartinib | AC220 | FLT3 inhibitor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Buy this compound | 1132827-21-4 | >98% [smolecule.com]

- 6. daiichisankyo.us [daiichisankyo.us]

- 7. daiichi-sankyo.de [daiichi-sankyo.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols for Assessing Quizartinib Efficacy in Primary AML Patient Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the efficacy of quizartinib, a potent and selective FLT3 inhibitor, against acute myeloid leukemia (AML) primary patient samples. The protocols outlined below are based on established methodologies from preclinical and clinical studies, offering a framework for investigating quizartinib's mechanism of action and anti-leukemic activity.

Introduction

Quizartinib is a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant clinical activity in patients with FLT3-internal tandem duplication (ITD) positive AML.[1][2][3] FLT3-ITD mutations are present in approximately 25-30% of AML cases and are associated with a poor prognosis.[4][5] Quizartinib exerts its therapeutic effect by binding to the ATP-binding site of the FLT3 receptor, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival, such as STAT5, MAPK/ERK, and PI3K/AKT.[1][4][6]

These notes provide detailed protocols for key in vitro and in vivo assays to evaluate the efficacy of quizartinib, along with a summary of clinical trial data to contextualize experimental findings.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of quizartinib in clinical trials involving primary AML patient samples.

Table 1: Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD Positive AML (QuANTUM-First Trial) [7][8][9]

| Endpoint | Quizartinib + Chemotherapy (n=268) | Placebo + Chemotherapy (n=271) | Hazard Ratio (95% CI) | P-value |

| Median Overall Survival (OS) | 31.9 months | 15.1 months | 0.776 (0.615-0.979) | 0.0324 |

| Complete Remission (CR) Rate | 54.9% | 55.4% | - | - |

| Median Duration of CR | 38.6 months | 12.4 months | - | - |

| Composite Complete Remission (CRc) Rate | 71.6% | 64.9% | - | - |

Table 2: Efficacy of Quizartinib in Relapsed/Refractory FLT3-ITD Positive AML (Phase II Trial) [10]

| Patient Cohort | Composite Remission Rate | Median Duration of Response | Median Overall Survival |

| Older Patients (≥60 years), 1st Relapse/Refractory | 54% | 12.7 weeks | 25.3 weeks |

| Younger Patients, ≥2nd Line Therapy/Post-HSCT Relapse | 44% | - | - |

Table 3: Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD Negative AML (QUIWI Trial) [11][12][13]

| Endpoint | Quizartinib + Chemotherapy (n=180) | Placebo + Chemotherapy (n=93) | Hazard Ratio (95% CI) / P-value |

| Median Event-Free Survival (EFS) | 20.4 months | 9.9 months | P=0.046 |

| Median Overall Survival (OS) | Not Reached | 29.3 months | P=0.012 |

| 3-Year OS Rate | 60.8% | 45.7% | - |

Signaling Pathways and Experimental Workflows

Quizartinib Mechanism of Action

Caption: Quizartinib inhibits FLT3 autophosphorylation, blocking downstream pro-survival signaling pathways.

Experimental Workflow for Assessing Quizartinib Efficacy

Caption: Workflow for evaluating quizartinib efficacy from patient samples to in vivo models.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of quizartinib on AML cells.

Materials:

-

Primary AML blasts or AML cell lines (e.g., MV4-11, MOLM-13)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Quizartinib (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of quizartinib in culture medium. Add 100 µL of the quizartinib dilutions to the respective wells to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of quizartinib that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by quizartinib.

Materials:

-

AML cells treated with quizartinib as in the viability assay

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat AML cells with various concentrations of quizartinib for 24-48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-